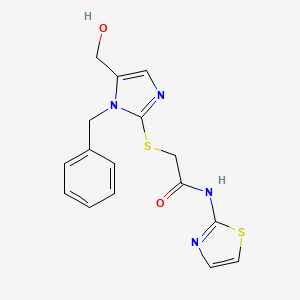

2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

描述

2-((1-Benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic small molecule featuring a benzyl-substituted imidazole core with a hydroxymethyl group at position 5. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with a thiazol-2-yl group. This structure combines pharmacophoric elements known for diverse biological activities, including anticancer and enzyme inhibitory properties.

属性

IUPAC Name |

2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c21-10-13-8-18-16(20(13)9-12-4-2-1-3-5-12)24-11-14(22)19-15-17-6-7-23-15/h1-8,21H,9-11H2,(H,17,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAWYOSXFIEAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=NC=CS3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Imidazole Ring: Starting from benzylamine and glyoxal, the imidazole ring can be synthesized through a cyclization reaction.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde.

Formation of the Thiazole Ring: The thiazole ring can be synthesized from thioamides and α-haloketones.

Coupling Reactions: The imidazole and thiazole rings can be coupled through a thioether linkage using appropriate thiolating agents and conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at various functional groups, potentially converting nitro groups to amines or reducing double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield benzyl aldehyde or benzoic acid derivatives.

科学研究应用

Chemistry

Catalysis: Compounds with imidazole and thiazole rings are often studied as catalysts in various organic reactions.

Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

Enzyme Inhibition: Such compounds may act as inhibitors for specific enzymes, making them potential candidates for drug development.

Antimicrobial Activity: The presence of imidazole and thiazole rings often imparts antimicrobial properties.

Medicine

Drug Development: These compounds can be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Industry

Agriculture: Potential use as pesticides or herbicides.

Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.

作用机制

The mechanism of action of 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs with Variations in the Imidazole Substituents

- Compound 9c (): Features a 4-bromophenyl-substituted thiazole and lacks the hydroxymethyl group on the imidazole.

- N-Benzoyl Derivatives (): Replace the benzyl group with a benzoyl moiety. These derivatives exhibit reduced solubility due to increased hydrophobicity, contrasting with the hydroxymethyl group’s polarity in the target compound .

Analogs with Different N-Substituents on the Acetamide

- Compound 4c (): Contains a 1-methyl-tetrazolyl substituent on the thioacetamide and a 5-methyl-4-phenylthiazole. Demonstrates selective cytotoxicity (IC50 = 23.30 µM against A549 lung cancer cells) due to the tetrazole’s electron-deficient nature, contrasting with the target compound’s thiazol-2-yl group .

- Compounds 9a–e (): Varied aryl groups (e.g., 4-fluorophenyl, 4-methoxyphenyl) on the thiazole. The 4-methoxyphenyl derivative (9e) shows improved metabolic stability compared to brominated analogs, suggesting substituent-dependent pharmacokinetics .

Compounds with Alternative Core Scaffolds

- Compound 21 (): Replaces the imidazole with a benzofuran-pyrimidine hybrid. The bromophenyl group enhances π-π stacking but reduces solubility, highlighting trade-offs between affinity and bioavailability .

- CD73 Inhibitors (): Utilize a 4,6-biaryl-2-thiopyridine core. Compound 1c (thiazol-2-yl acetamide) shows potent CD73 inhibition (IC50 < 100 nM), suggesting the thiazole’s role in target engagement, a feature shared with the target compound .

Detailed Research Findings and Data Tables

Table 1: Structural and Activity Comparison of Key Analogs

Table 2: Substituent Effects on Activity

生物活性

2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound characterized by its unique structural features, including imidazole and thiazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

Chemical Structure

The IUPAC name for this compound is 2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide. Its molecular formula is , and it possesses a molecular weight of 365.45 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | 2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

| Molecular Formula | C₁₆H₁₇N₃O₂S₂ |

| Molecular Weight | 365.45 g/mol |

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxymethyl group and the thiazole moiety may enhance its binding affinity to specific targets, potentially leading to inhibition of key enzymes involved in disease pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibition properties, making them candidates for drug development. Specifically, the thiazole and imidazole rings can interact with active sites of enzymes, disrupting their function and modulating metabolic pathways.

Antimicrobial Activity

The compound shows promising antimicrobial activity against various pathogens. Studies have reported that derivatives containing imidazole and thiazole rings often exhibit broad-spectrum antibacterial effects. For instance, related compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting a potential role in treating infections .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Anticancer Activity : A study on benzimidazole derivatives indicated that compounds with similar structural motifs exhibited significant anticancer properties against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .

- Antimicrobial Studies : Research on imidazole derivatives has shown that they possess substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that the target compound may also exhibit similar antimicrobial effects due to its structural similarities .

- Enzyme Inhibition : A comprehensive review on benzamide derivatives emphasizes their role as inhibitors for enzymes like dihydrofolate reductase (DHFR), which is crucial in cancer therapy. The mechanism involves downregulation of protein synthesis, leading to reduced cell proliferation in resistant cancer cells .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity:

- Hydroxymethyl Group : This group enhances solubility and may facilitate interactions with biological targets.

- Thiazole Moiety : Known for its role in enhancing bioactivity, it may improve the compound's pharmacokinetic properties.

常见问题

Q. Key Considerations :

- Solvent choice (polar aprotic solvents like DMF enhance reactivity).

- Temperature control (40–60°C for thioether formation to minimize side reactions) .

Advanced: How do substituent variations on the imidazole or thiazole rings influence the compound’s reactivity and bioactivity?

Methodological Answer :

Substituent effects are systematically studied using structure-activity relationship (SAR) models:

- Imidazole Substituents :

- Benzyl groups at N1 enhance lipophilicity, improving membrane permeability .

- Hydroxymethyl at C5 increases hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites) .

- Thiazole Substituents :

- Electron-withdrawing groups (e.g., halogens) on thiazole enhance electrophilicity, promoting interactions with nucleophilic residues in biological targets .

Q. Data Contradiction Analysis :

- A study on analogs showed that replacing benzyl with allyl at N1 reduced IC50 by 50% in anticancer assays, suggesting steric hindrance impacts binding .

Basic: What spectroscopic techniques are used to confirm the structural integrity of this compound?

Q. Methodological Answer :

- 1H/13C NMR :

- Thioether linkage (δ 3.8–4.2 ppm for –SCH₂– protons; δ 35–40 ppm for sulfur-bound carbons) .

- Hydroxymethyl group (δ 4.5–5.0 ppm for –CH₂OH; confirmed by D₂O exchange) .

- IR Spectroscopy :

- Amide C=O stretch (~1680 cm⁻¹) and thioether C–S (~680 cm⁻¹) .

- LC-MS/MS :

- Molecular ion [M+H]+ at m/z 413.3 (calculated) .

Advanced: How can researchers resolve discrepancies in reported biological activities across analogs?

Methodological Answer :

Contradictions in bioactivity data (e.g., IC50 variability) are addressed via:

- Standardized Assays :

- Use uniform cell lines (e.g., A549 for anticancer studies) and control compounds (e.g., cisplatin) to normalize results .

- Solubility Adjustments :

- Co-solvents (DMSO ≤0.1%) prevent aggregation artifacts in vitro .

- Metabolic Stability Testing :

- Liver microsome assays identify rapid degradation pathways (e.g., oxidation of hydroxymethyl) that may skew activity .

Q. Case Study :

- Analog 4a () showed higher apoptosis (23% vs. 8% in a similar analog) due to optimized thiazole substituents enhancing target affinity.

Basic: What are the recommended protocols for evaluating the compound’s pharmacokinetic properties?

Q. Methodological Answer :

- Lipophilicity (LogP) :

- Shake-flask method (octanol/water partitioning) to predict membrane permeability .

- Plasma Stability :

- Incubate compound in rat plasma (37°C, 1–24 hrs); quantify via HPLC .

- CYP450 Inhibition :

- Fluorescence-based assays using recombinant CYP isoforms (e.g., CYP3A4) .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining purity?

Q. Methodological Answer :

- Flow Chemistry :

- Catalyst Screening :

- Pd/C or Ni catalysts for selective benzylation, minimizing byproducts .

- In-line Analytics :

Q. Yield vs. Purity Trade-off :

- Recrystallization from ethanol/water (70:30) achieves 98% purity but reduces yield by 15% .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Q. Methodological Answer :

- Forced Degradation Studies :

- Acidic (0.1M HCl, 24 hrs) and basic (0.1M NaOH, 24 hrs) conditions to identify hydrolysis-prone sites (e.g., thioether or acetamide bonds) .

- Thermal Stability :

- TGA/DSC analysis (25–300°C) reveals decomposition points (>200°C indicates robustness) .

Advanced: What computational tools predict binding modes with biological targets?

Q. Methodological Answer :

- Molecular Docking (AutoDock Vina) :

- Imidazole’s hydroxymethyl group forms H-bonds with kinase ATP pockets (e.g., EGFR), validated by MD simulations .

- QSAR Models :

- Hammett constants (σ) for substituents correlate with inhibitory potency (R² >0.85 in kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。